

Propargyl p-Toluenesulfonate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propargyl p-toluenesulfonate*

Cat. No.: *B114425*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers and Properties

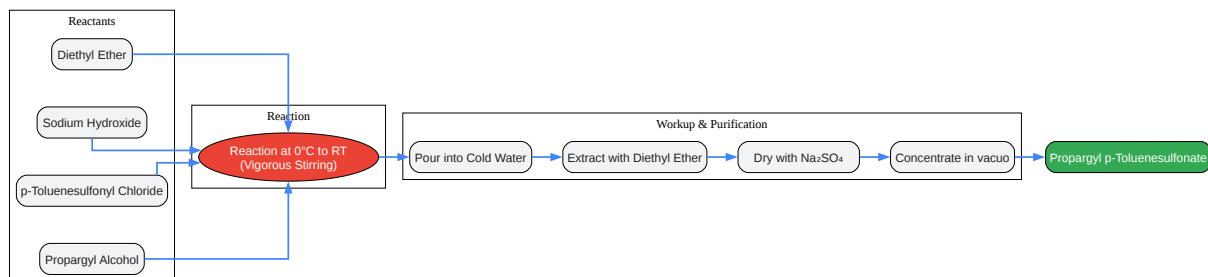
Propargyl p-toluenesulfonate, a key reagent in organic synthesis, is identified by the CAS number 6165-76-0 and the molecular formula $C_{10}H_{10}O_3S$.^[1] This compound, also known as propargyl tosylate, is a versatile building block widely employed for the introduction of the propargyl group into various molecular scaffolds.

Property	Value	Source
CAS Number	6165-76-0	[1]
Molecular Formula	$C_{10}H_{10}O_3S$	[1]
Molecular Weight	210.25 g/mol	
Appearance	Clear colorless to brown liquid	[1]
Density	1.215 g/mL at 20 °C	
Refractive Index	n_{20}/D 1.530	
Storage Temperature	2-8°C	

Synthesis of Propargyl p-Toluenesulfonate: An Experimental Protocol

A reliable and scalable synthesis of **propargyl p-toluenesulfonate** involves the reaction of propargyl alcohol with p-toluenesulfonyl chloride. The following protocol has been adapted from a published procedure.[2][3]

Materials:


- Propargyl alcohol (1.0 mol)
- p-Toluenesulfonyl chloride (Tosyl chloride) (1.30 mol)
- Sodium hydroxide (NaOH) pellets (5.00 mol)
- Diethyl ether (1000 mL)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Ice

Procedure:

- A 2 L round-bottom flask equipped with a mechanical stirrer is charged with propargyl alcohol (58 mL, 1.0 mol), tosyl chloride (250 g, 1.30 mol), and 1000 mL of diethyl ether under a nitrogen atmosphere.[2][3]
- The reaction mixture is cooled in an ice bath to 0 °C.
- Sodium hydroxide pellets (200 g, 5.00 mol) are added to the solution in six portions at 0 °C under vigorous stirring.[2][3]
- The resulting mixture is continually stirred overnight, allowing it to gradually warm to room temperature.[2][3]
- The suspension is then poured into cold water, and the aqueous layer is extracted twice with 250 mL portions of diethyl ether.[2][3]

- The combined ether layers are dried over anhydrous Na_2SO_4 and then concentrated under reduced pressure.
- The final product, pure propargyl tosylate, is obtained as a dark liquid with a yield of approximately 84.0% (185 g) after drying under high vacuum.[2][3]

Safety Precaution: It is crucial to wear gloves when handling **propargyl p-toluenesulfonate**.[2][3]

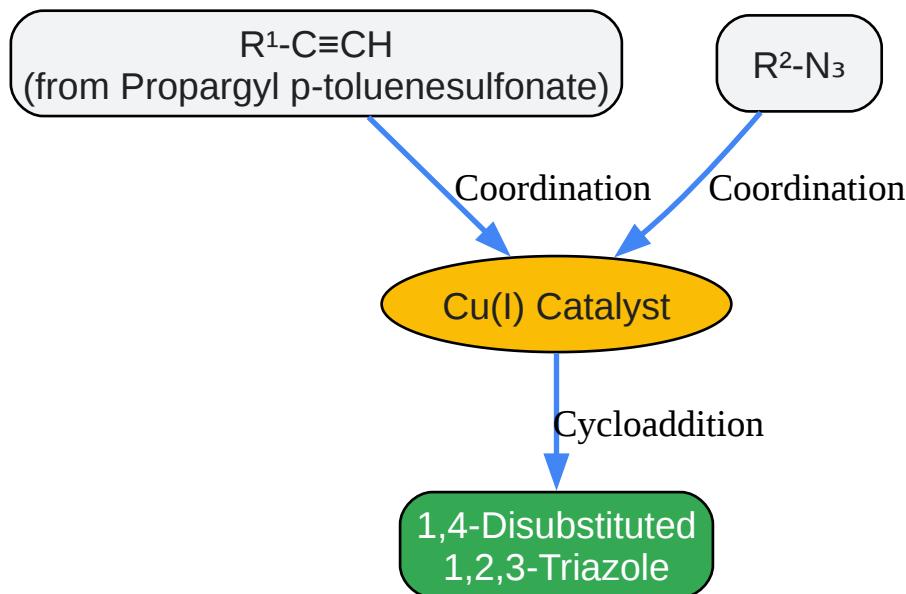
[Click to download full resolution via product page](#)

Synthesis of **Propargyl p-Toluenesulfonate** Workflow

Applications in Organic Synthesis and Drug Development

Propargyl p-toluenesulfonate is a cornerstone reagent for introducing a terminal alkyne functionality into molecules, a feature of immense importance in modern organic chemistry and

drug discovery.


Alkylating Agent

The tosylate group is an excellent leaving group, making **propargyl p-toluenesulfonate** a potent propargylating agent in nucleophilic substitution reactions.^[1] This reactivity allows for the facile formation of carbon-carbon and carbon-heteroatom bonds.

Nucleophile	Product Type	Reaction Conditions	Yield (%)	Reference
Diethyl 2-acetamidomalonate	α -Propargylated malonate	Potassium tert-butoxide, Dioxane, Reflux	Not specified, but used in a multi-step synthesis	[2][3]
Various nucleophiles	Propargylated compounds	-	-	[1]

Role in Click Chemistry

The terminal alkyne of the propargyl group is a key participant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry."^[4] This reaction is celebrated for its high efficiency, specificity, and biocompatibility, enabling the rapid and reliable synthesis of 1,4-disubstituted 1,2,3-triazoles.^{[4][5]} These triazole-linked products have found extensive applications in drug discovery, bioconjugation, and materials science.

[Click to download full resolution via product page](#)

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is known for its high to quantitative yields across a range of substrates.

Propargyl Substrate	Azide Substrate	Copper Source/Reducing Agent	Solvent	Yield (%)	Reference
Phenylacetylene	Benzyl Azide	CuSO ₄ / Sodium Ascorbate	t-BuOH/H ₂ O (1:1)	>95	[4]
Propargyl Alcohol	Benzyl Azide	CuI	CH ₃ CN	98	[4]
Propargyl Amine	Phenyl Azide	CuSO ₄ / Sodium Ascorbate	H ₂ O	91	[4]

Conclusion

Propargyl p-toluenesulfonate is an indispensable tool for chemists in both academic and industrial settings. Its straightforward synthesis and high reactivity as a propargylating agent,

coupled with the utility of the incorporated alkyne in click chemistry, solidify its importance in the synthesis of complex molecules for a wide array of applications, including the development of novel therapeutics. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals to effectively utilize this versatile reagent in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide [beilstein-journals.org]
- 3. An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry [organic-chemistry.org]
- To cite this document: BenchChem. [Propargyl p-Toluenesulfonate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b114425#propargyl-p-toluenesulfonate-cas-number-and-molecular-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com